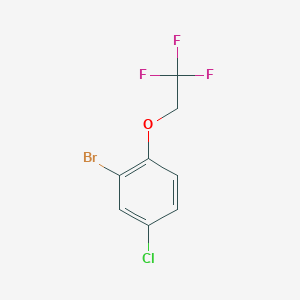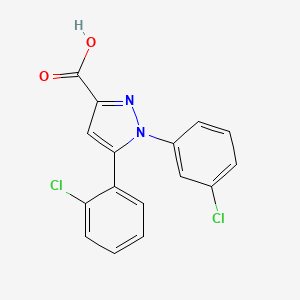
5-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The compound “5-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule that contains two chlorophenyl groups attached to a pyrazole ring, which is further connected to a carboxylic acid group . The presence of the chlorophenyl groups might suggest that this compound could have some sort of biological activity, as chlorophenyl groups are often seen in various pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring (a five-membered ring with two nitrogen atoms) attached to two chlorophenyl groups and one carboxylic acid group . The presence of the chlorine atoms and the carboxylic acid group would likely make this compound quite polar, which could affect its solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar carboxylic acid group and the relatively nonpolar chlorophenyl groups .Aplicaciones Científicas De Investigación
1. Structural Analysis and Synthesis
- The compound's synthesis and structural analysis have been a subject of research, particularly in identifying correct regioisomers and understanding conformational differences. Kumarasinghe et al. (2009) utilized single-crystal X-ray analysis for unambiguous structure determination of similar compounds, highlighting the complexity involved in structural analysis of such chemicals (Kumarasinghe, Hruby, & Nichol, 2009).
2. Potential in Agriculture
- Some derivatives of this compound have been explored for their applications in agriculture. Beck et al. (1988) reported the synthesis of related compounds which act as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).
3. Applications in Material Science
- In material science, the compound has been used as a precursor in cross-coupling reactions. Arbačiauskienė et al. (2011) used similar pyrazole-carboxylates in the synthesis of various condensed pyrazoles, demonstrating its utility in the development of new materials (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
4. Quantum Chemical Methods in Analysis
- The compound's molecular geometry and vibrational frequencies have been examined using quantum chemical methods. Alaşalvar et al. (2014) provided insights into the theoretical aspects of similar compounds, using B3LYP/6-31G(d,p) level of theory (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).
5. Antimicrobial and Anticancer Properties
- Research has also been conducted on the antimicrobial and anticancer properties of pyrazole derivatives. Hafez, El-Gazzar, & Al-Hussain (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating promising biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
6. Anti-inflammatory Effects
- Novel pyrazole analogues have been synthesized and shown to have anti-inflammatory effects. Lokeshwari et al. (2017) explored compounds for potential use as nonsteroidal anti-inflammatory drugs, targeting phospholipase A2 (Lokeshwari, Achutha, Srinivasan, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-1-(3-chlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-4-3-5-11(8-10)20-15(9-14(19-20)16(21)22)12-6-1-2-7-13(12)18/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPYEVQICAXXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2C3=CC(=CC=C3)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160966 | |
| Record name | 5-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649013 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2-chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
477712-04-2 | |
| Record name | 5-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477712-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Propionylpiperazin-1-yl)phenyl]amine](/img/structure/B3037142.png)
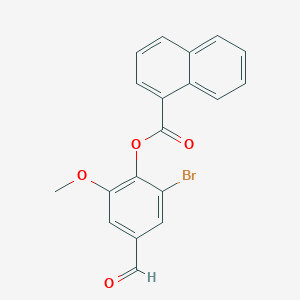
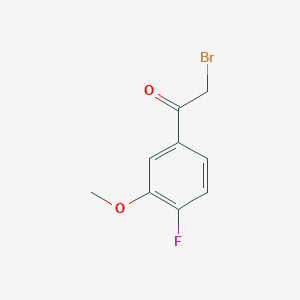
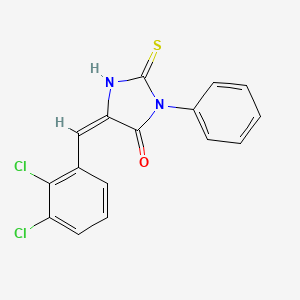


![5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one](/img/structure/B3037151.png)
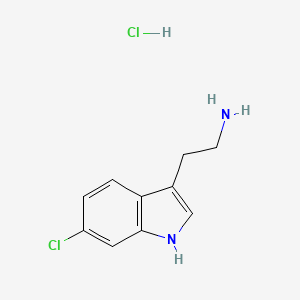
![6-(3-chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro[2.5]octane-2-carbonitrile](/img/structure/B3037160.png)
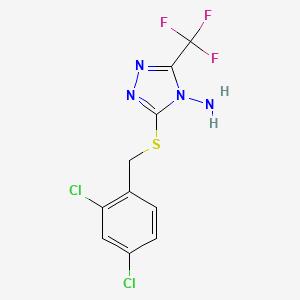
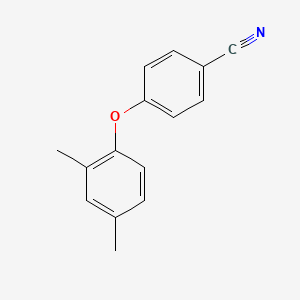
![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037163.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037164.png)
